

# 2'-(Trifluoromethyl)propiophenone molecular weight 202.17

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## Compound of Interest

Compound Name: 2'-(Trifluoromethyl)propiophenone

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## An In-Depth Technical Guide to 2'-(Trifluoromethyl)propiophenone

### Abstract

This technical guide provides a comprehensive overview of **2'-(Trifluoromethyl)propiophenone** (CAS No. 16185-96-9), a fluorinated aromatic ketone of significant interest in chemical synthesis and drug discovery. The document details its physicochemical properties, synthesis methodologies, chemical reactivity, and applications. The presence of the trifluoromethyl group at the ortho position of the propiophenone core imparts unique electronic and steric characteristics, influencing its reactivity and making it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][2]</sup> This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols and visual representations of key chemical processes.

### Chemical and Physical Properties

**2'-(Trifluoromethyl)propiophenone** is a colorless liquid at room temperature.<sup>[3]</sup> The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's chemical properties, including the reactivity of the aromatic ring and the adjacent ketone functional group.<sup>[2][4]</sup> This substitution pattern is known to enhance metabolic stability and binding affinity in drug candidates.<sup>[2][5]</sup>

The key quantitative properties of **2'-(Trifluoromethyl)propiophenone** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> F <sub>3</sub> O	[6][7][8]
Molecular Weight	202.17 g/mol	[2][6]
CAS Number	16185-96-9	[2][6][7]
Boiling Point	219-220 °C (lit.)	[6][8]
Density	1.214 g/mL at 25 °C (lit.)	[6]
Refractive Index (n <sub>20/D</sub> )	1.461 (lit.)	[6]
Flash Point	214 °F	[8][9]
InChI Key	PUSBIOFSWWHNDD-UHFFFAOYSA-N	[2]
SMILES String	CCC(=O)c1ccccc1C(F)(F)F	

## Synthesis and Experimental Protocols

The most common and established method for the synthesis of **2'-(Trifluoromethyl)propiophenone** is through Friedel-Crafts acylation.[1][4]

This electrophilic aromatic substitution reaction involves the acylation of a trifluoromethyl-substituted benzene derivative with an acylating agent in the presence of a Lewis acid catalyst.[4]

### Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a typical laboratory-scale synthesis of **2'-(Trifluoromethyl)propiophenone**.

Materials:

- (Trifluoromethyl)benzene
- Propionyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)

- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

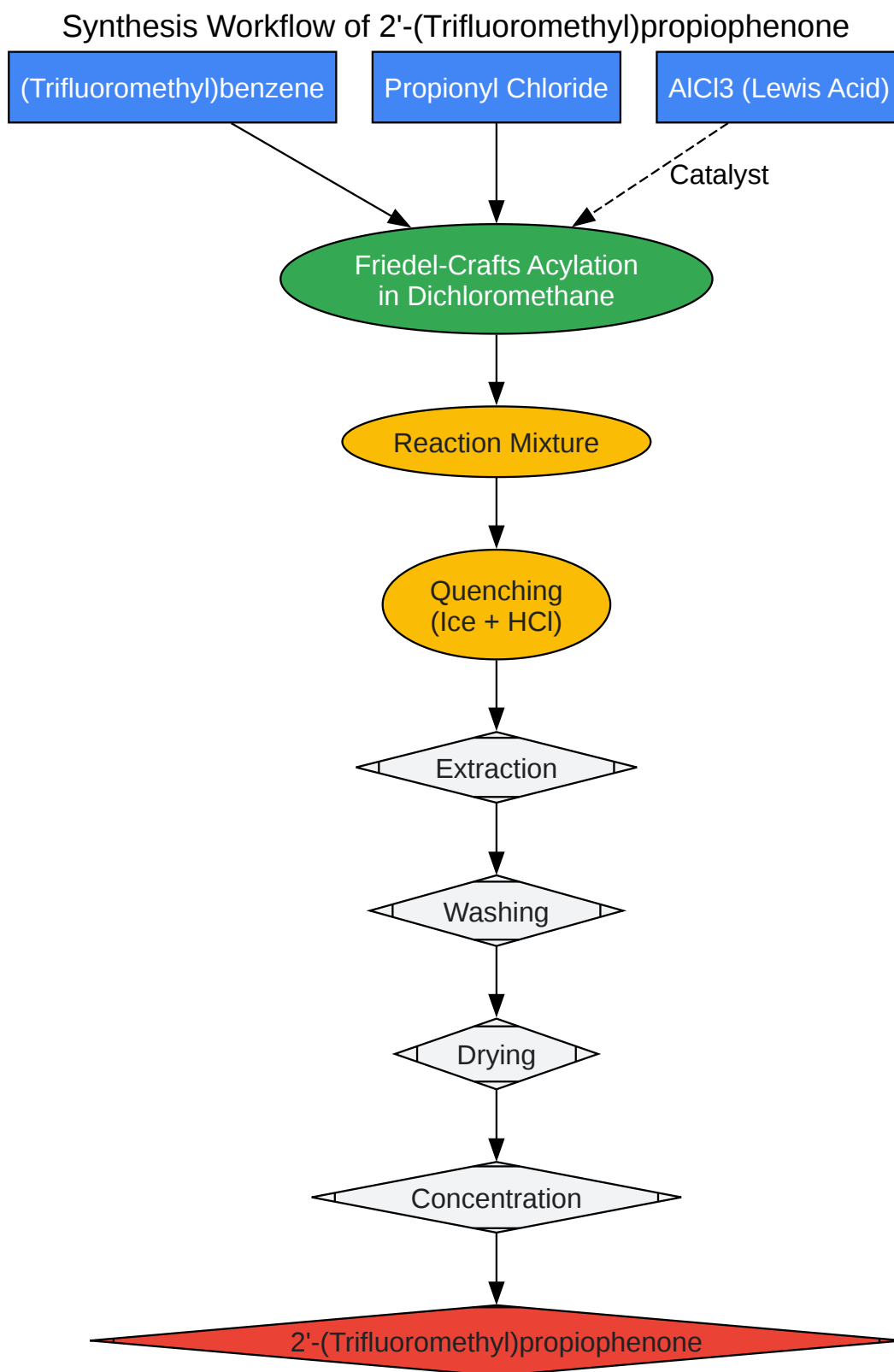
Procedure:

- Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.
- Add anhydrous aluminum chloride to the flask, followed by the addition of dry dichloromethane.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add propionyl chloride to the stirred suspension.
- After the addition of propionyl chloride, add (trifluoromethyl)benzene dropwise via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

- Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation to yield pure **2'-(Trifluoromethyl)propiophenone**.

## Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **2'-(Trifluoromethyl)propiophenone** via the Friedel-Crafts acylation reaction.



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*Synthesis via Friedel-Crafts Acylation*

## Chemical Reactivity and Applications

The chemical behavior of **2'-(Trifluoromethyl)propiophenone** is largely dictated by its structural features: the aromatic phenyl ring, the propiophenone side chain, and the ortho-trifluoromethyl group.<sup>[2]</sup> The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards further electrophilic substitution.<sup>[2]</sup> The carbonyl group remains a primary site for reactivity, susceptible to reduction and oxidation reactions.<sup>[2]</sup>

This versatile intermediate is a crucial building block in several sectors:

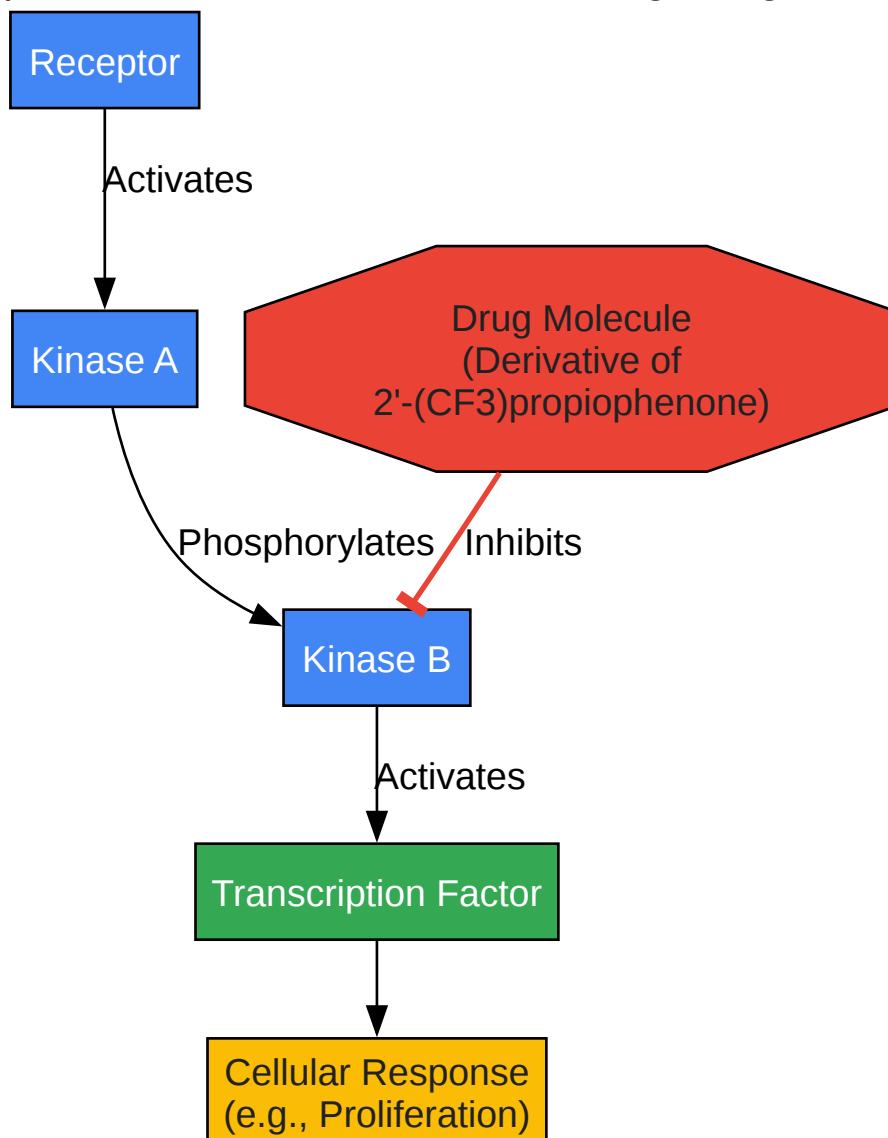
- **Pharmaceutical Synthesis:** It serves as a key starting material for novel drug candidates. The trifluoromethyl group is often incorporated to enhance efficacy, metabolic stability, and lipophilicity.<sup>[1][2][5]</sup>
- **Agrochemical Development:** It is used in the creation of advanced pesticides and herbicides, where the trifluoromethyl moiety can impart desirable properties.<sup>[1][2]</sup>
- **Materials Science:** The unique fluorinated structure contributes to the synthesis of new materials with specialized properties.<sup>[1]</sup>

## Potential Biological Activity and Signaling Pathways

While specific biological activities for **2'-(Trifluoromethyl)propiophenone** itself are not extensively documented in publicly available literature, its structural motif is of high interest in medicinal chemistry.<sup>[2]</sup> The trifluoromethyl group is a well-known bioisostere for other chemical groups and is frequently used in drug design to modulate a compound's interaction with biological targets.<sup>[5]</sup> Compounds containing this moiety have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.<sup>[1][10]</sup>

As a scaffold, **2'-(Trifluoromethyl)propiophenone** could be modified to create inhibitors of various enzymes, such as kinases, which are often implicated in disease signaling pathways. The diagram below represents a generic kinase signaling pathway that could be targeted by a derivative of this compound.

## Hypothetical Inhibition of a Kinase Signaling Pathway



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*Generic Kinase Signaling Pathway Inhibition*

This diagram illustrates how a drug derived from **2'-(Trifluoromethyl)propiophenone** might function as a kinase inhibitor, blocking a signaling cascade that leads to a specific cellular response. This is a representative model of a common mechanism of action for modern therapeutics in areas like oncology.

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